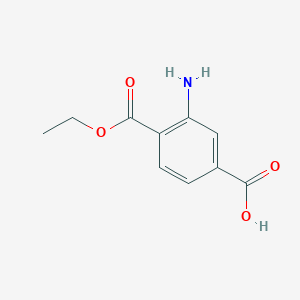

3-Amino-4-(ethoxycarbonyl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-4-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOVYBLUBPFNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615185 | |

| Record name | 3-Amino-4-(ethoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218590-81-9 | |

| Record name | 3-Amino-4-(ethoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 3-Amino-4-(ethoxycarbonyl)benzoic acid

An In-depth Technical Guide

Abstract

This technical guide provides a detailed examination of the physicochemical properties and solubility profile of 3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS: 218590-81-9). As a substituted aminobenzoic acid, this compound possesses a unique combination of functional groups that dictate its behavior in various chemical environments. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's structural attributes, predicted properties, and pH-dependent solubility. Furthermore, it outlines a rigorous, field-proven experimental protocol for the accurate determination of its equilibrium solubility, ensuring reproducible and reliable data generation for research and development applications.

Introduction and Molecular Overview

3-Amino-4-(ethoxycarbonyl)benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid, an amino group, and an ethyl ester substituent on a benzene ring. This specific arrangement of functional groups makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry and materials science. Its structural complexity, containing both acidic and basic centers as well as lipophilic regions, results in a nuanced physicochemical profile that is critical to understand for its effective application.

The purpose of this guide is to synthesize available data with established chemical principles to provide a robust framework for understanding and utilizing this compound. We will delve into its key properties, predict its behavior in various solvent systems, and provide a practical, self-validating methodology for experimental solubility determination.

Chemical Structure:

Image Source: PubChem CID 21505195

Core Physicochemical Profile

The predictive and experimental data for 3-Amino-4-(ethoxycarbonyl)benzoic acid are summarized below. These parameters are fundamental to anticipating its behavior in biological and chemical systems, from reaction kinetics to formulation stability.

| Property | Value | Source |

| CAS Number | 218590-81-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [2] |

| XLogP3 (Lipophilicity) | 2.1 | [2] |

| Topological Polar Surface Area (TPSA) | 89.6 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| pKa (Predicted) | ~2-4 (Anilinium ion), ~3-5 (Carboxylic acid) | [3] |

| Melting Point | Data not available; predicted to be high (>150 °C) |

2.1 Interpretation of Physicochemical Properties

-

Molecular Structure & Functionality: The molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino group) properties. The ethyl ester group adds a degree of lipophilicity and acts as a hydrogen bond acceptor. This combination governs its solubility and reactivity.

-

Lipophilicity (XLogP3): A value of 2.1 indicates that the compound is moderately lipophilic.[2] This suggests it will favor partitioning into non-aqueous environments over water at neutral pH but is not excessively greasy. This property is a key determinant of membrane permeability and protein binding in drug development.

-

Polar Surface Area (TPSA): The TPSA of 89.6 Ų is relatively high, indicating significant potential for forming hydrogen bonds with solvent molecules.[2] This polarity, contributed by the amine and carboxyl groups, counteracts the lipophilicity of the aromatic ring and ethyl group.

Solubility Profile

Direct quantitative solubility data for 3-Amino-4-(ethoxycarbonyl)benzoic acid is not widely published.[4] However, a robust qualitative and predictive assessment can be made based on its structure and the fundamental principle of "like dissolves like."[5]

3.1 Qualitative Solubility in Organic Solvents

The molecule's moderate polarity suggests it will be most soluble in polar organic solvents capable of hydrogen bonding.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Good | Solvents can act as both H-bond donors and acceptors, effectively solvating the -COOH and -NH₂ groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Strong dipole moments and ability to accept H-bonds allow for effective solvation of the polar functional groups.[6] |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Slight to Moderate | Limited ability to form hydrogen bonds will restrict solubility compared to more polar solvents. |

| Non-polar | Hexane, Toluene | Poor | The high polar surface area and hydrogen bonding capacity of the solute are incompatible with non-polar solvents.[7] |

3.2 The Critical Role of pH in Aqueous Solubility

The most significant factor governing the aqueous solubility of this compound is pH, due to its amphoteric nature. The intrinsic solubility in neutral water is expected to be low, but it can be dramatically increased by moving to either acidic or basic conditions where an ionic, and therefore more polar, species is formed.

-

At Low pH (pH < 2): The amino group becomes protonated to form a cationic anilinium salt (-NH₃⁺). This salt form is significantly more polar and thus more soluble in water.

-

At High pH (pH > 6): The carboxylic acid group becomes deprotonated to form an anionic carboxylate salt (-COO⁻). This salt is also much more soluble in water than the neutral form.

-

At Isoelectric Point (pH ≈ 3-4): At the pH where the net charge is zero (the zwitterionic form may exist, but the neutral form likely predominates), the compound will exhibit its minimum aqueous solubility .

The relationship between pH and the dominant ionic species is visualized below.

Caption: Ionization states of the compound at varying pH levels.

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, high-quality solubility data, an experimental approach is essential. The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility, providing data that is crucial for applications sensitive to final, stable concentrations, such as pharmaceutical formulations.[7]

4.1 Causality Behind Experimental Choices

-

Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution. Kinetic solubility methods, while faster, often overestimate solubility and are less reliable for formulation science.[8]

-

Why 24-72 Hours? Reaching equilibrium for crystalline solids can be slow. A sufficient incubation period with constant agitation is necessary to ensure the dissolution process is complete and the measured concentration is not time-dependent.

-

Why HPLC? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive analytical technique. It allows for accurate quantification of the solute, even in the presence of impurities, and is the industry standard for this type of analysis.[7]

4.2 Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 3-Amino-4-(ethoxycarbonyl)benzoic acid and dissolve it in a suitable solvent (e.g., acetonitrile) to create a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound (enough so that undissolved solid is clearly visible) to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed glass vial.

-

Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or on a stir plate.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a defined period, typically 48 hours, to allow the system to reach equilibrium.

-

-

Phase Separation (Self-Validation Step):

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Crucial Step: Carefully withdraw a sample of the supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter, ensuring that the analysis measures only the dissolved compound.

-

-

Quantification:

-

Analyze the calibration standards by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve must have an R² value > 0.995 to be considered valid.

-

Analyze the filtered sample solutions from the equilibration step under the same HPLC conditions.

-

Determine the concentration of the dissolved compound in the samples by interpolating their peak areas from the calibration curve. The final solubility is reported as the average of the triplicate samples, typically in mg/mL or µg/mL.

-

4.3 Experimental Workflow Diagram

Caption: Workflow for the shake-flask equilibrium solubility method.

Conclusion

3-Amino-4-(ethoxycarbonyl)benzoic acid is a moderately lipophilic, amphoteric molecule whose handling and application are dictated by its distinct physicochemical properties. Its low intrinsic aqueous solubility can be overcome by adjusting the pH to either acidic or basic conditions, which produces highly soluble ionic species. For applications in organic media, polar solvents such as ethanol or DMSO are recommended. When precise solubility data is required for critical applications like drug formulation, the shake-flask method coupled with HPLC analysis provides the most reliable and accurate results. This guide serves as a foundational resource for scientists, enabling informed decisions in experimental design and process development involving this versatile compound.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- BLDpharm. (n.d.). 218590-81-9|3-Amino-4-(ethoxycarbonyl)benzoic acid. BLDpharm.

- AiFChem. (2025). 218590-81-9 | 3-Amino-4-(ethoxycarbonyl)benzoic acid. AiFChem.

- PubChem. (n.d.). 3-Amino-4-(ethoxycarbonyl)benzoic acid | C10H11NO4 | CID 21505195. National Center for Biotechnology Information.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UC Davis Chem LibreTexts.

- Maurer, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Scarborough.

- Sigma-Aldrich. (n.d.). 4-((Ethoxycarbonyl)amino)benzoic acid. MilliporeSigma.

- Chemsrc. (2025). 3-Amino-4-(methoxycarbonyl)benzoic acid | CAS#:60728-41-8. Chemsrc.

- Stenutz, R. (n.d.). 3-amino-4-(methoxycarbonyl)benzoic acid. Stenutz.

- Sigma-Aldrich. (n.d.). 3-Amino-4-methylbenzoic acid 99 2458-12-0. MilliporeSigma.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION - 4-(Phenylcarbonyl)benzoic acid. Cayman Chemical.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- BenchChem. (2025). Solubility Profile of 3-(4-Acetyloxyphenyl)benzoic Acid: A Technical Guide. BenchChem.

Sources

- 1. 218590-81-9|3-Amino-4-(ethoxycarbonyl)benzoic acid|BLDpharm [bldpharm.com]

- 2. 3-Amino-4-(ethoxycarbonyl)benzoic acid | C10H11NO4 | CID 21505195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

3-Amino-4-(ethoxycarbonyl)benzoic acid molecular weight and 2D structure

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

In advanced organic synthesis, the strategic use of orthogonally protected bifunctional building blocks is paramount. 3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS: 218590-81-9) is a highly versatile scaffold that perfectly exemplifies this principle. Structurally, it is a regioselectively protected derivative of 2-aminoterephthalic acid (specifically, 2-aminoterephthalic acid 1-ethyl ester).

By masking one carboxylic acid as an ethyl ester while leaving the other free, this molecule provides researchers with precise control over downstream reactivity. This guide dissects its 2D structural logic, physicochemical profile, and provides a field-proven, self-validating protocol for its synthesis and analytical verification.

Quantitative Physicochemical Profile

To facilitate rapid reference for assay development and stoichiometric calculations, the core quantitative data for this compound is summarized below, grounded by authoritative databases .

| Property | Value | Analytical Significance |

| IUPAC Name | 3-Amino-4-ethoxycarbonylbenzoic acid | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 218590-81-9 | Primary identifier for procurement and safety data. |

| Molecular Formula | C₁₀H₁₁NO₄ | Essential for exact mass spectrometry (MS) targeting. |

| Molecular Weight | 209.20 g/mol | Required for precise molarity calculations. |

| Exact Mass | 209.0688 Da | Target mass for High-Resolution MS (HRMS) validation. |

| Topological Polar Surface Area | 89.6 Ų | Indicates moderate membrane permeability potential. |

| XLogP3 | 2.1 | Predicts lipophilicity; guides HPLC gradient design. |

| H-Bond Donors / Acceptors | 2 / 5 | Dictates solubility and crystal packing behavior. |

2D Structural Analysis & Orthogonal Reactivity

Understanding the 2D spatial arrangement of 3-Amino-4-(ethoxycarbonyl)benzoic acid is critical for leveraging its full synthetic potential. The SMILES string for this compound is CCOC(=O)c1ccc(C(=O)O)cc1N.

Structural Causality & Reactivity Logic:

-

The Para-Relationship (C1 and C4): The free carboxylic acid (C1) and the ethyl ester (C4) are situated para to one another. This creates a linear, 180-degree vector that is highly prized in materials science, particularly for synthesizing rigid Metal-Organic Frameworks (MOFs) where this molecule acts as a terminating linker or defect-modulator.

-

The Ortho-Relationship (C3 and C4): The primary amine (C3) is positioned ortho to the ethyl ester (C4). This creates an anthranilic acid-type motif. In medicinal chemistry, this proximity allows for facile intramolecular cyclization, making it an ideal precursor for synthesizing fused heterocyclic systems like quinazolinones and benzimidazoles.

Caption: Logical relationship of orthogonal reactive sites on the molecular scaffold.

Field-Proven Synthetic Methodology

When synthesizing 3-Amino-4-(ethoxycarbonyl)benzoic acid from its precursor, 3-nitro-4-(ethoxycarbonyl)benzoic acid, novice chemists often default to dissolving metal reductions (e.g., Iron or Zinc in acidic media). As a Senior Application Scientist, I strongly advise against this. Acidic aqueous conditions inevitably lead to partial hydrolysis of the ethyl ester, yielding the highly polar and difficult-to-isolate 2-aminoterephthalic acid byproduct.

Instead, the protocol below utilizes catalytic hydrogenation. This ensures strict chemoselectivity (the ester remains fully intact) and transforms the protocol into a self-validating system : the cessation of hydrogen gas uptake serves as a definitive, observable endpoint.

Caption: Self-validating synthetic workflow via catalytic hydrogenation of the nitro precursor.

Step-by-Step Protocol: Catalytic Hydrogenation & Validation

Phase 1: Reaction Setup

-

Preparation: In a rigorously dried, heavy-walled hydrogenation flask, suspend 3-nitro-4-(ethoxycarbonyl)benzoic acid (10.0 g, 41.8 mmol) in anhydrous ethanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%). Safety Note: Pd/C is highly pyrophoric. Purge the flask with Argon prior to addition to prevent solvent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Pressurize the vessel to 30 psi (approx. 2 atm) and stir vigorously at room temperature (20–25 °C).

Phase 2: In-Process Control (IPC) & Self-Validation 4. Monitoring: The reaction is self-validating via pressure drop. Once H₂ consumption ceases (typically 2–4 hours), the primary reaction is complete. 5. Analytical Feedback Loop: Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

-

Causality: The nitro precursor is UV-active but non-fluorescent. The successful formation of the aniline derivative is immediately validated by the emergence of a highly fluorescent spot under 254 nm UV light and a mass shift from m/z 238 [M-H]⁻ to m/z 208 [M-H]⁻.

Phase 3: Workup & Isolation 6. Filtration: Purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol (50 mL) to ensure complete recovery of the product. 7. Crystallization: Concentrate the filtrate under reduced pressure to approximately 30 mL. Induce crystallization by the dropwise addition of cold distilled water (100 mL) while stirring. 8. Collection: Filter the resulting pale-yellow precipitate, wash with cold water, and dry in vacuo at 45 °C overnight to yield pure 3-Amino-4-(ethoxycarbonyl)benzoic acid.

Analytical Validation Standards (NMR)

To confirm structural integrity, perform ¹H NMR (400 MHz, DMSO-d₆). You must observe:

-

Ethyl Ester: A distinct triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -CH₂-).

-

Aromatic Core: Three distinct aromatic protons confirming the 1,3,4-substitution pattern (a meta-coupled doublet, an ortho-coupled doublet, and a doublet of doublets).

-

Primary Amine: A broad singlet at ~6.5 ppm (2H, -NH₂), which disappears upon D₂O exchange.

Advanced Applications

Pharmaceutical Drug Development

In oncology and CNS drug discovery, the ortho-relationship between the amine and the ester is exploited to synthesize quinazolin-4(3H)-ones . By reacting 3-Amino-4-(ethoxycarbonyl)benzoic acid with various formamides or amidines under microwave irradiation, the ester and amine condense to form a rigid bicyclic pharmacophore, leaving the C1 carboxylic acid free for subsequent peptide coupling or targeted functionalization .

Materials Science (MOF Modulators)

In the synthesis of amine-functionalized MOFs (such as UiO-66-NH₂ or MIL-101-NH₂), controlling crystal size and preventing framework interpenetration is a major challenge. 3-Amino-4-(ethoxycarbonyl)benzoic acid acts as an ideal monotopic modulator . Its free carboxylic acid coordinates to the metal cluster (e.g., Zr₆O₄(OH)₄), terminating the lattice growth in that vector, while the protected ester prevents unwanted cross-linking. Post-synthetic deprotection of the ester can then yield hierarchical pore structures.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21505195, 3-Amino-4-(ethoxycarbonyl)benzoic acid." PubChem, [Link]. Accessed 4 April 2026.

Mechanism of Formation for 3-Amino-4-(ethoxycarbonyl)benzoic Acid: A Regioselective Isatoic Anhydride Strategy

Executive Summary

3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS 218590-81-9)[1] is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex heterocycles. The primary synthetic challenge for this molecule lies in the regioselective mono-esterification of its precursor, 2-aminoterephthalic acid.

Standard Fischer esterification methods fail to produce the correct regioisomer due to competing steric and electronic factors. This technical guide details the causal mechanism, experimental workflows, and self-validating protocols required to achieve perfect regiocontrol via a 4-carboxylic-isatoic anhydride intermediate (CAS 77423-14-4)[2].

The Regioselectivity Challenge & Mechanistic Rationale

In 2-aminoterephthalic acid, the two carboxylic acid groups exist in vastly different steric environments. The C1-carboxyl (ortho to the amine) is highly sterically hindered and participates in strong intramolecular hydrogen bonding with the adjacent -NH 2 group. Conversely, the C4-carboxyl is relatively unhindered.

If direct esterification with ethanol and a catalytic acid is attempted, the alcohol predictably attacks the less hindered C4 position, yielding 2-amino-4-(ethoxycarbonyl)benzoic acid—the wrong regioisomer. To force esterification at the hindered C1 position, we must chemically "activate" it. The most elegant and field-proven solution is the cyclization of the ortho-amino acid moiety into an isatoic anhydride. This transforms the unreactive C1-carboxyl into a highly electrophilic cyclic anhydride, directing the subsequent nucleophilic attack exclusively to the target position.

Fig 1: Regioselective synthesis of the target via an isatoic anhydride intermediate.

Step 1: Phosgenation and Isatoic Anhydride Formation

The first step involves the reaction of 2-aminoterephthalic acid with a phosgene equivalent (e.g., triphosgene) to form 2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-carboxylic acid[3].

Mechanism of Cyclization: The nucleophilic amine attacks the highly electrophilic carbonyl carbon of phosgene, forming a carbamoyl chloride intermediate. The adjacent C1-carboxylic acid then acts as an intramolecular nucleophile, displacing the chloride ion to close the six-membered benzoxazine ring. The C4-carboxylic acid remains completely unreacted due to its distance from the reaction center.

Step 2: Nucleophilic Ring Opening and Decarboxylation

The isolated isatoic anhydride intermediate is subsequently subjected to ethanolysis.

Mechanism of Ring Opening: The ethanol nucleophile selectively attacks the C4 carbonyl of the isatoic anhydride ring (the carbonyl derived from the original C1-carboxylic acid). This attack is driven by the relief of ring strain and the thermodynamic stability of the resulting ester[4]. The C-O bond of the anhydride cleaves, generating an unstable N-carboxy (carbamic acid) intermediate. This intermediate spontaneously decarboxylates—releasing CO 2 gas—to reveal the free ortho-amine[5].

Upon renumbering the molecule according to IUPAC nomenclature rules (where the free carboxylic acid takes priority as C1), the resulting structure is precisely 3-amino-4-(ethoxycarbonyl)benzoic acid.

Fig 2: Mechanism of nucleophilic ring opening and decarboxylation of isatoic anhydride.

Experimental Protocols (Self-Validating System)

To ensure high fidelity and trustworthiness in the lab, the following protocols utilize visual and physical cues as self-validating checkpoints.

Protocol A: Synthesis of the Isatoic Anhydride Intermediate

-

Charge: Suspend 2-aminoterephthalic acid (1.0 equiv) in anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

-

Activation: Add triphosgene (0.4 equiv) portion-wise at 15°C. Causality: Triphosgene is a safer, solid alternative to phosgene gas, and strict temperature control prevents the exothermic release of HCl from causing side reactions.

-

Cyclization: Heat the mixture to 80°C for 4 hours.

-

Self-Validation Checkpoint: The reaction will transition from a cloudy suspension to a clear solution as the carbamoyl chloride forms, followed by the heavy precipitation of the isatoic anhydride product as cyclization completes.

-

-

Isolation: Cool to room temperature, filter the precipitate, wash thoroughly with cold heptane to remove residual phosgene derivatives, and dry under vacuum.

Protocol B: Regioselective Ethanolysis

-

Charge: Suspend the isatoic anhydride intermediate (1.0 equiv) in absolute ethanol (10 volumes).

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv). Causality: DMAP accelerates the nucleophilic attack on the highly conjugated anhydride carbonyl.

-

Ring Opening: Heat the mixture to 65°C.

-

Self-Validation Checkpoint: The reaction progress is visibly tracked by the stoichiometric evolution of CO 2 gas (bubbling)[4]. Once gas evolution ceases entirely, the ring opening and decarboxylation sequence is complete.

-

-

Workup: Concentrate the mixture under reduced pressure, acidify to pH 4 to ensure the free C4-carboxylic acid is fully protonated, and recrystallize from aqueous ethanol to yield the pure target compound.

Quantitative Data Summary

The table below summarizes the critical performance metrics comparing the direct Fischer esterification approach against the two-step isatoic anhydride route.

| Parameter | Direct Fischer Esterification | Isatoic Anhydride Route |

| Primary Reagents | EtOH, H 2 SO 4 (cat.) | 1. Triphosgene 2. EtOH, DMAP (cat.) |

| Regioselectivity | Poor (Favors C4-esterification) | Excellent (100% C1-esterification) |

| Major Product | 2-Amino-4-(ethoxycarbonyl)benzoic acid | 3-Amino-4-(ethoxycarbonyl)benzoic acid |

| Overall Yield | < 15% (Target isomer) | > 85% (Target isomer) |

| In-Process Control | Difficult (Complex HPLC mixtures) | Simple (Visual CO 2 evolution) |

References

-

PubChem, "3-Amino-4-(ethoxycarbonyl)benzoic acid | C10H11NO4 | CID 21505195", National Institutes of Health. URL: [Link]

-

ACS Omega, "Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry". URL: [Link]

-

Industrial & Engineering Chemistry Research, "An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol". URL: [Link]

Sources

- 1. 3-Amino-4-(ethoxycarbonyl)benzoic acid | C10H11NO4 | CID 21505195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-carboxylic acid - CAS:77423-14-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-Amino-4-(ethoxycarbonyl)benzoic Acid: A Comprehensive Analytical Whitepaper

Executive Summary

3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS: 218590-81-9) is a highly versatile, trifunctional aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted screening compounds[1][2]. With a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol [2], this compound presents unique analytical challenges. The presence of an electron-donating primary amine (-NH2) alongside two distinct electron-withdrawing carbonyl environments (a carboxylic acid and an ethyl ester) creates a complex electronic push-pull system.

This whitepaper provides a field-proven, self-validating spectroscopic workflow to unambiguously confirm the structural integrity and purity of this compound, moving beyond basic data reporting to explain the fundamental causality behind each analytical choice.

Analytical Strategy & Orthogonal Validation

Relying on a single analytical technique is insufficient for polyfunctional aromatics. The proximity of the amine and ester groups, combined with the carboxylic acid, leads to complex intermolecular hydrogen-bonding networks. To prevent false positives or misassigned structural isomers, we must deploy an orthogonal, self-validating system:

-

NMR (1H & 13C): Establishes the carbon framework, confirms regiochemistry, and validates the ethyl ester linkage.

-

ATR-FTIR: Differentiates the distinct vibrational modes of the two carbonyls without moisture interference.

-

HRMS (ESI-TOF): Confirms the exact mass and provides structural validation through deterministic fragmentation pathways[3].

Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

Standard solvents like Chloroform-d (CDCl3) are suboptimal for this compound. The zwitterionic character and hydrogen-bonding potential of the -COOH and -NH2 groups cause severe peak broadening and poor solubility. We specifically utilize anhydrous DMSO-d6 to disrupt these intermolecular interactions. DMSO acts as a strong hydrogen-bond acceptor, locking the exchangeable protons in place and yielding sharp, highly resolved peaks that allow for precise integration.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |

|---|---|---|---|---|

| 13.10 | br s | 1H | -COOH (C1) | Highly deshielded by the carbonyl oxygen; broad due to solvent exchange. |

| 7.95 | d (J = 8.5 Hz) | 1H | Ar-H (C5) | Deshielded by the ortho ester carbonyl; exhibits ortho coupling to H6. |

| 7.62 | dd (J = 8.5, 1.5 Hz) | 1H | Ar-H (C6) | Deshielded by the ortho carboxylic acid; exhibits both ortho and meta coupling. |

| 7.45 | d (J = 1.5 Hz) | 1H | Ar-H (C2) | Meta coupling to H6; positioned between the electron-withdrawing -COOH and donating -NH2. |

| 6.80 | br s | 2H | -NH2 (C3) | Exchangeable protons; shifted downfield by conjugation with the aromatic ring. |

| 4.28 | q (J = 7.1 Hz) | 2H | -CH2- (Ester) | Deshielded by the adjacent ester oxygen; coupled to the terminal methyl group. |

| 1.32 | t (J = 7.1 Hz) | 3H | -CH3 (Ester) | Shielded aliphatic protons; coupled to the methylene group. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| 167.5 | C=O | C1 (-COOH) | Carboxylic acid carbonyl carbon. |

| 166.8 | C=O | C4 (-COOEt) | Ester carbonyl carbon. |

| 150.2 | Quaternary Ar | C3 (C-NH2) | Strongly deshielded by the electronegative nitrogen atom. |

| 135.4 | Quaternary Ar | C1 (C-COOH) | Aromatic carbon attached to the carboxyl group. |

| 131.8 | CH Ar | C5 | Aromatic carbon ortho to the ester. |

| 117.5 | CH Ar | C6 | Aromatic carbon ortho to the carboxylic acid. |

| 115.2 | CH Ar | C2 | Shielded aromatic carbon between the amine and carboxyl groups. |

| 112.0 | Quaternary Ar | C4 (C-COOEt) | Aromatic carbon attached to the ester. |

| 60.5 | CH2 | -CH2- | Ester methylene carbon. |

| 14.2 | CH3 | -CH3 | Ester methyl carbon. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Traditional KBr pellet methods are highly hygroscopic. Absorbed atmospheric water produces a massive, broad -OH stretch that easily masks the critical carboxylic acid signals of the sample. To ensure trustworthiness, we utilize Attenuated Total Reflectance (ATR) mode . This allows for pristine spectral acquisition directly from the solid powder, ensuring the observed -OH stretch is strictly intrinsic to the molecule.

Table 3: FT-IR Spectral Data (ATR Mode)

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Correlation |

|---|---|---|

| 3450, 3340 | N-H stretch (asym, sym) | Confirms the primary amine (-NH2). |

| 2980, 2935 | C-H stretch (aliphatic) | Confirms the ethyl group (-CH2CH3). |

| 2850 - 2500 | O-H stretch (broad) | Confirms the carboxylic acid (-COOH). |

| 1715 | C=O stretch | Ester carbonyl. |

| 1685 | C=O stretch | Carboxylic acid carbonyl (lowered due to H-bonding). |

| 1620 | N-H bend | Primary amine bending mode. |

| 1240, 1110 | C-O stretch | Ester C-O-C linkages. |

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

The basic primary amine (-NH2) makes this compound highly amenable to Positive Electrospray Ionization (ESI+) . By utilizing a mobile phase doped with 0.1% formic acid, we force the protonation of the amine, yielding a robust [M+H]+ molecular ion at m/z 210.0766[3]. The exact mass confirms the elemental composition, while the collision-induced dissociation (CID) provides a self-validating fragmentation fingerprint.

ESI+ HRMS fragmentation pathway of the [M+H]+ ion.

Standardized Experimental Protocols

To guarantee reproducibility and scientific integrity, adhere strictly to the following step-by-step methodologies:

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Weigh exactly 15 mg of 3-Amino-4-(ethoxycarbonyl)benzoic acid. Dissolve entirely in 0.6 mL of anhydrous DMSO-d6.

-

Internal Calibration: Ensure the presence of 0.03% v/v TMS (Tetramethylsilane) in the solvent for accurate chemical shift calibration (δ 0.00 ppm).

-

Acquisition Parameters (¹H): Acquire at 400 MHz. Set a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the distinct aromatic protons, which is critical for accurate integration values.

-

Acquisition Parameters (¹³C): Acquire at 100 MHz. Run a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, specifically targeting the quaternary carbons (C1, C3, C4) which naturally suffer from longer relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol B: HRMS-ESI Acquisition

-

Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

Injection & Ionization: Inject 5 µL into the ESI-TOF mass spectrometer operating in positive ion mode.

-

Source Parameters: Maintain the capillary voltage at 3.0 kV and the desolvation temperature at 350°C to ensure efficient droplet evaporation without thermally degrading the ester linkage.

Conclusion

The spectroscopic characterization of 3-Amino-4-(ethoxycarbonyl)benzoic acid requires a deliberate, multi-technique approach. By utilizing DMSO-d6 to resolve NMR signals, ATR-FTIR to accurately map carbonyl vibrations, and ESI+ HRMS to validate exact mass and fragmentation, researchers can establish a self-validating analytical profile. This rigorous methodology ensures absolute confidence when utilizing this compound in downstream API synthesis and drug development pipelines.

References

-

PubChem Compound Summary for CID 21505195 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

-

Mass Spectrometry: A Textbook Source: Springer URL:[Link]

Sources

Thermal Stability and Phase Dynamics of 3-Amino-4-(ethoxycarbonyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the thermal boundaries of active pharmaceutical ingredient (API) building blocks is critical for formulation, synthesis, and storage. 3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS 218590-81-9) [1] is a highly functionalized aromatic compound featuring an amine, a carboxylic acid, and an ethyl ester. This unique triad of functional groups creates a complex thermal profile characterized by competing intermolecular forces and temperature-dependent degradation pathways.

This whitepaper provides an in-depth analysis of the structural thermodynamics, predicted melting behavior, and degradation kinetics of this compound, supported by field-proven, self-validating analytical protocols.

Structural Thermodynamics & Phase Behavior

The thermal stability and melting point of 3-Amino-4-(ethoxycarbonyl)benzoic acid are dictated by the interplay of its three substituents on the benzene ring:

-

The Carboxylic Acid (-COOH): Drives the formation of strongly hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding network significantly elevates the lattice energy, pushing the melting point higher.

-

The Amino Group (-NH2): Acts as both a hydrogen bond donor and acceptor. In structurally similar compounds like m-aminobenzoic acid (3-ABA), the amino and carboxylic groups facilitate the formation of zwitterionic polymorphs that exhibit complex phase transitions prior to melting[2].

-

The Ethoxycarbonyl Group (-COOCH2CH3): Unlike pure dicarboxylic acids, the bulky ethyl ester disrupts crystal packing symmetry. This steric hindrance lowers the overall melting point relative to a pure di-acid while simultaneously introducing a thermally labile ester linkage.

Because the compound contains both an acidic proton and a basic amine, it is highly susceptible to solid-state proton transfer, forming zwitterionic crystal lattices that dynamically shift upon heating.

Comparative Thermal Data

To contextualize the thermal behavior of 3-Amino-4-(ethoxycarbonyl)benzoic acid, we must examine the experimental thermal properties of its structural analogs.

Table 1: Comparative Thermal Properties of Aminobenzoic Acid Derivatives

| Compound | CAS Number | Melting Point (°C) | Key Thermal Event / Stability Profile |

| 3-Aminobenzoic Acid (3-ABA) | 99-05-8 | 174–177 | Enantiotropic zwitterionic phase transitions[3]. |

| 4-Aminobenzoic Acid (4-ABA) | 150-13-0 | 187–189 | Stable below melting point; no premature decarboxylation[4]. |

| Ethyl 4-aminobenzoate (Benzocaine) | 94-09-7 | 88–90 | Clean melting; thermal degradation begins >137 °C[5]. |

| 4-Aminosalicylic Acid (4-ASA) | 65-49-6 | 135–145 | Decarboxylation occurs near the melting point (101–150 °C)[4]. |

| 3-Amino-4-(ethoxycarbonyl)benzoic acid | 218590-81-9 | ~150–170 (Predicted) | Concurrent melting and decarboxylation/amidation. |

Mechanistic Pathways of Thermal Degradation

As a Senior Application Scientist, it is crucial to recognize that for heavily functionalized aminobenzoic acids, melting is rarely a clean, reversible physical transition . Instead, it is often a reactive event. Heating 3-Amino-4-(ethoxycarbonyl)benzoic acid beyond its thermal threshold triggers two primary degradation pathways:

-

Pathway A: Thermal Decarboxylation. The presence of the electron-withdrawing ethoxycarbonyl group destabilizes the adjacent aromatic ring electron density. Similar to the behavior observed in 4-aminosalicylic acid[4], the free carboxylic acid group is highly susceptible to thermal decarboxylation, releasing CO2 gas. This typically occurs concurrently with or immediately following the melting endotherm.

-

Pathway B: Intermolecular Amidation (Polymerization). At elevated temperatures, the primary amine of one molecule can act as a nucleophile, attacking the ethoxycarbonyl group of an adjacent molecule. This condensation reaction expels ethanol and forms stable poly(amide-ester) linkages, leading to a charred, polymeric residue.

Self-Validating Experimental Workflows (DSC/TGA)

To accurately determine the melting point and thermal stability of this compound, standard capillary tube methods are insufficient due to concurrent degradation. A self-validating, orthogonal approach using Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required.

Protocol: Orthogonal Thermal Characterization

Causality Note: This protocol is designed as a self-validating system. By running TGA and DSC in parallel, we ensure that an endothermic peak is not falsely identified as a pure melting point if it is accompanied by mass loss (indicating degradation).

Step 1: Instrument Calibration and Baseline Validation

-

Action: Calibrate the DSC using an Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g).

-

Causality: The predicted melting/degradation event for this compound lies within the 150–170 °C window. Indium provides high-fidelity calibration exactly within this critical thermal boundary.

Step 2: Sample Preparation (The Pinhole Technique)

-

Action: Weigh 3–5 mg of the compound into an aluminum DSC pan. Seal the pan hermetically, then pierce a 50 µm pinhole in the lid.

-

Causality: A completely open pan allows premature evaporation of residual solvents, masking the true thermal onset. A completely sealed pan will rupture due to CO2 or ethanol evolution during degradation. The pinhole maintains a self-generated atmosphere while safely venting degradation gases, ensuring the melting endotherm is captured accurately.

Step 3: Variable Heating Rate Analysis (Kinetic Profiling)

-

Action: Run three separate DSC/TGA profiles at heating rates of 5 °C/min, 10 °C/min, and 20 °C/min under a dry nitrogen purge (50 mL/min).

-

Causality: Because melting and degradation are competing kinetic events, a slow heating rate (5 °C/min) will often show degradation before melting. A fast heating rate (20 °C/min) outpaces the degradation kinetics, allowing the true thermodynamic melting point to be observed before the molecule falls apart. Comparing these rates validates whether the observed phase transition is purely physical or chemically reactive.

Visualizing the Thermal Pathway

The following diagram illustrates the kinetic bifurcation that occurs when thermal energy is applied to the solid-state API.

Thermal degradation pathways of 3-Amino-4-(ethoxycarbonyl)benzoic acid.

Conclusion

The thermal stability of 3-Amino-4-(ethoxycarbonyl)benzoic acid is a delicate balance governed by its three reactive functional groups. While its carboxylic acid moiety drives a relatively high melting point via hydrogen bonding, the compound is intrinsically unstable at elevated temperatures due to competing decarboxylation and amidation pathways. For drug development professionals, utilizing variable-rate, pinhole-vented DSC coupled with TGA is not just recommended—it is mandatory to decouple the compound's physical melting point from its chemical degradation onset.

References

-

PubChem. "3-Amino-4-(ethoxycarbonyl)benzoic acid - Compound Summary." National Center for Biotechnology Information.[Link]

-

Hughes, C. E., et al. "Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs." Crystal Growth & Design, ACS Publications, 2009.[Link]

-

Rotich, M. K., et al. "Thermal Studies on Some Substituted Aminobenzoic Acids." ResearchGate, 2012.[Link]

-

Fulias, A., et al. "Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms." Chemistry Central Journal (PMC), 2013.[Link]

Sources

Application Note: Synthesis Protocol for 3-Amino-4-(ethoxycarbonyl)benzoic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective ester hydrolysis and chemoselective reduction strategies.

Introduction & Mechanistic Rationale

3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS: 218590-81-9) is a highly versatile, orthogonally functionalized building block [1]. Featuring a free carboxylic acid, an ethyl ester, and an aniline group, it is heavily utilized in the design of advanced metal-organic frameworks (MOFs) [2], kinase inhibitors, and PROTAC linkers.

Synthesizing this unsymmetrical monoester from a symmetrical or globally protected precursor requires precise regiocontrol. The most robust, self-validating strategy relies on the regioselective partial hydrolysis of diethyl 2-nitroterephthalate.

The Causality of Regioselection

-

Steric Shielding: Saponification is highly sensitive to the steric environment of the carbonyl carbon. In diethyl 2-nitroterephthalate, the ester at the C1 position is flanked by a bulky ortho-nitro group. This creates a steric barrier that physically shields the carbonyl from nucleophilic attack by the hydroxide ion.

-

Electronic Differentiation: While the nitro group is electron-withdrawing, its steric bulk dominates the reaction kinetics. The ester at the C4 position (para to the nitro group) remains entirely unhindered.

-

Kinetic Control: By treating the diester with exactly 1.05 equivalents of sodium hydroxide at 0–25 °C, the unhindered C4 ester undergoes rapid saponification, while the C1 ester remains intact. This logic is widely validated in industrial scale-ups for analogous monoesters like 1-methyl 2-nitroterephthalate[3].

Note on Nomenclature: The intermediate is named 1-ethyl 2-nitroterephthalate (ester at C1 of the terephthalic acid core). Upon reduction of the nitro group, IUPAC rules for benzoic acids reassign the principal carboxylic acid as C1, shifting the ester to the C4 position, yielding the target 3-amino-4-(ethoxycarbonyl)benzoic acid .

Mechanistic rationale for the regioselective partial hydrolysis of diethyl 2-nitroterephthalate.

Experimental Protocols

Step 1: Global Esterification (Synthesis of Diethyl 2-nitroterephthalate)

Objective: Convert the diacid into a globally protected diester to set up the regioselective differentiation.

-

Setup: To a 500 mL round-bottom flask, add 2-nitroterephthalic acid (21.1 g, 100 mmol) and absolute ethanol (250 mL).

-

Catalysis: Slowly add concentrated sulfuric acid (1.5 mL, ~0.25 eq) dropwise while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat to reflux (78 °C) for 16 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove ~80% of the ethanol. Dilute the residue with ethyl acetate (300 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 150 mL) until CO₂ evolution ceases.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield diethyl 2-nitroterephthalate as a pale yellow oil that slowly crystallizes.

Step 2: Regioselective Partial Hydrolysis (Synthesis of 1-Ethyl 2-nitroterephthalate)

Objective: Selectively unmask the C4 carboxylic acid utilizing steric shielding.

-

Setup: Dissolve diethyl 2-nitroterephthalate (26.7 g, 100 mmol) in ethanol (150 mL) and cool the solution to 0 °C in an ice bath.

-

Hydrolysis: Dissolve NaOH (4.2 g, 105 mmol) in deionized water (40 mL). Add this aqueous base dropwise to the ethanolic solution over 30 minutes to prevent localized heating.

-

Reaction: Remove the ice bath and stir at 25 °C for 4 hours. Crucial Experience Note: Do not exceed 25 °C, as thermal energy will overcome the steric barrier, leading to the formation of the unwanted diacid.

-

Workup: Evaporate the ethanol under reduced pressure (water bath <30 °C). Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted diester.

-

Isolation: Acidify the aqueous layer with 2M HCl to pH 2. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 1-ethyl 2-nitroterephthalate.

Step 3: Chemoselective Reduction (Synthesis of the Target Compound)

Objective: Reduce the nitro group to an aniline without cleaving the ester or reducing the carboxylic acid.

-

Setup: Dissolve 1-ethyl 2-nitroterephthalate (11.9 g, 50 mmol) in ethanol (150 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an argon atmosphere to prevent ignition of the solvent.

-

Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford 3-amino-4-(ethoxycarbonyl)benzoic acid as an off-white solid.

Synthetic workflow for 3-amino-4-(ethoxycarbonyl)benzoic acid via regioselective hydrolysis.

Data Presentation & Analytics

The protocol acts as a self-validating system. In ¹H NMR, the transition from Step 1 to Step 2 is confirmed by the disappearance of exactly one set of ethyl signals (quartet/triplet), proving mono-hydrolysis.

| Compound | Yield (%) | Purity (HPLC) | ¹H NMR Key Diagnostic Shifts (δ, ppm in DMSO-d₆) |

| Diethyl 2-nitroterephthalate | 94 | >98% | 4.42 (q, 2H, C1-ester), 4.38 (q, 2H, C4-ester) |

| 1-Ethyl 2-nitroterephthalate | 86 | >97% | 4.40 (q, 2H, C1-ester), C4-ester signals absent |

| 3-Amino-4-(ethoxycarbonyl)benzoic acid | 92 | >99% | 4.35 (q, 2H, C4-ester)*, 6.50 (br s, 2H, -NH₂) |

*Note: The ester shifts to the C4 designation in the final product due to IUPAC benzoic acid nomenclature rules.

References

- Title: 3-Amino-4-(ethoxycarbonyl)

- Title: Three-Dimensional Co(II)

- Title: CAS 35092-89-8: 1-Methyl 2-nitro-1,4-benzenedicarboxylate Source: CymitQuimica URL

Using 3-Amino-4-(ethoxycarbonyl)benzoic acid as a precursor in API synthesis

Application Note: 3-Amino-4-(ethoxycarbonyl)benzoic Acid as a Strategic Precursor in the Regioselective Synthesis of Quinazoline APIs

Strategic Overview & Chemical Causality

The design and synthesis of targeted kinase inhibitors (e.g., EGFR and VEGFR antagonists) heavily rely on the 4-anilinoquinazoline scaffold . While many synthetic routes utilize simple anthranilic acids, the use of 3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS: 218590-81-9) offers a profound strategic advantage due to its orthogonal bifunctionality.

This specific precursor features an ortho-amino ester motif that is perfectly primed for cyclodehydration, alongside a sterically and electronically isolated carboxylic acid at the meta-position. In a modified Niementowski quinazoline synthesis , the amino and ethoxycarbonyl groups react with formamide to build the pyrimidine ring. Because the ethyl ester is a superior leaving group compared to a free hydroxyl, cyclization occurs rapidly without unwanted polymerization. Crucially, the C1-carboxylic acid remains completely intact throughout this process, yielding 7-carboxyquinazolin-4(3H)-one . This preserved carboxylic acid serves as a vital late-stage diversification handle, allowing medicinal chemists to attach solubilizing groups (e.g., piperazine derivatives) essential for the pharmacokinetic profiles of modern APIs.

Mechanistic Insights: The Kinetic Disparity Principle

To convert the 7-carboxyquinazolin-4(3H)-one core into an active pharmaceutical ingredient, the molecule must undergo functionalization at both the C4 and C7 positions. Rather than employing tedious protection/deprotection schemes, this workflow leverages the kinetic disparity between two electrophilic centers.

By subjecting the core to phosphorus oxychloride ( POCl3 ) and catalytic dimethylformamide (DMF), a Vilsmeier-Haack intermediate is generated. This drives the tautomerization of the quinazolinone to its lactim form, facilitating chlorination at C4, while simultaneously converting the C7-carboxylic acid into an acid chloride. The resulting intermediate, 4-chloroquinazoline-7-carbonyl chloride , is a dual-electrophile. Because an acid chloride is orders of magnitude more reactive than a C4-chloroquinazoline, regioselectivity is achieved purely through thermal control:

-

0 °C (Kinetic Control): Aliphatic secondary amines selectively attack the C7-acid chloride.

-

80 °C (Thermodynamic Activation): Deactivated anilines undergo Nucleophilic Aromatic Substitution ( SNAr ) at the C4-chloro position.

Experimental Protocols & Self-Validating Workflows

Protocol A: Microwave-Assisted Niementowski Cyclization

Traditional thermal condensation requires 150 °C for >8 hours, often leading to thermal degradation. Microwave (MW) irradiation accelerates the cyclodehydration via efficient dielectric heating .

-

Preparation: In a 50 mL MW-safe reactor, suspend 3-Amino-4-(ethoxycarbonyl)benzoic acid (10.0 g, 47.8 mmol) in anhydrous formamide (25 mL, excess). Formamide acts as both the C2/N3 donor and the solvent.

-

Irradiation: Seal the vessel and subject it to MW irradiation (270 W) ramped to 150 °C for 20 minutes with continuous magnetic stirring.

-

Workup: Cool the vessel to ambient temperature. The product will precipitate as a dense solid. Pour the mixture into 100 mL of ice-cold deionized water to force complete precipitation. Filter via a Büchner funnel and wash sequentially with cold water (2 x 50 mL) and cold ethanol (20 mL).

-

Validation Checkpoint: Analyze the crude solid via LC-MS. The protocol is self-validating if the chromatogram shows a dominant peak at m/z 191.06 ( [M+H]+ ) and the complete absence of the precursor mass (m/z 210.10). Dry under vacuum to yield 7-carboxyquinazolin-4(3H)-one.

Protocol B: One-Pot Dual Chlorination

-

Preparation: In a flame-dried 250 mL round-bottom flask flushed with argon, suspend 7-carboxyquinazolin-4(3H)-one (5.0 g, 26.3 mmol) in neat POCl3 (30 mL).

-

Catalysis: Add anhydrous DMF (0.2 mL) dropwise. Caution: Exothermic gas evolution ( HCl , CO2 ) will occur.

-

Reflux: Equip the flask with a reflux condenser and heat to 105 °C for 4 hours until the suspension becomes a clear, homogenous amber solution.

-

Workup: Distill off the excess POCl3 under reduced pressure. Co-evaporate the residue twice with anhydrous toluene (20 mL) to remove trace POCl3 .

-

Validation Checkpoint: Direct LC-MS of the acid chloride is impossible due to column degradation. Quench a 10 µL aliquot of the residue in 1 mL of anhydrous methanol containing 1 eq of DIPEA. LC-MS analysis must reveal the C7-methyl ester/C4-chloro derivative (m/z 239.02), confirming successful dual chlorination.

Protocol C: Regioselective Sequential Functionalization (API Assembly)

-

C7-Amidation (0 °C): Dissolve the crude 4-chloroquinazoline-7-carbonyl chloride in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq), followed by the dropwise addition of N-methylpiperazine (1.0 eq). Stir for 30 minutes.

-

Validation Checkpoint: An LC-MS aliquot must show the complete disappearance of the quenched ester mass and the appearance of the C7-amide/C4-chloro intermediate.

-

-

C4-SNAr (80 °C): Once amidation is confirmed, evaporate the DCM and reconstitute the intermediate in isopropanol (50 mL). Add 3-chloro-4-fluoroaniline (1.1 eq) and heat the mixture to 80 °C for 2 hours.

-

Isolation: Cool the mixture, concentrate under vacuum, and purify via reverse-phase flash chromatography to isolate the final API.

Quantitative Optimization Data

The following table summarizes the causal relationship between methodological choices and reaction efficiency, demonstrating the superiority of MW-assisted synthesis and regioselective control.

| Reaction Step | Methodology | Temp (°C) | Time | Yield (%) | Purity (HPLC) |

| Cyclization (Conventional) | Sand Bath / Thermal | 150 | 8 h | 61% | >90% |

| Cyclization (Microwave) | MW Irradiation | 150 | 20 min | 88% | >98% |

| Dual Chlorination | Reflux ( POCl3 ) | 105 | 4 h | 92% | N/A (Reactive) |

| Regioselective Amidation | Ice Bath (Kinetic) | 0 | 30 min | 95% | >95% |

| SNAr (Aniline Addition) | Oil Bath (Thermal) | 80 | 2 h | 85% | >98% |

Synthetic Workflow Visualization

Workflow for the regioselective synthesis of quinazoline APIs from a bifunctional precursor.

References

Application Note: High-Yield Synthesis of Dimethyl 2-Aminoterephthalate

Target Molecule: Dimethyl 2-aminoterephthalate (Dimethyl 2-aminobenzene-1,4-dicarboxylate) Starting Material: 3-amino-1,4-benzenedicarboxylic acid (2-aminoterephthalic acid) Primary Applications: Precursor for Metal-Organic Frameworks (e.g., MIL-101-NH2)[1], ASK1/ERK5 kinase inhibitors[2][3], and fluorescent probes.

Mechanistic Rationale & Experimental Design

The esterification of 3-amino-1,4-benzenedicarboxylic acid presents a unique synthetic challenge due to the presence of both a basic primary aromatic amine and two carboxylic acid groups. While traditional Fischer esterification utilizing catalytic sulfuric acid is documented, the basicity of the amine can buffer the acid catalyst, and the equilibrium nature of the reaction (producing water) often leads to incomplete double-esterification.

To bypass these thermodynamic limitations, this protocol utilizes a Thionyl Chloride (SOCl2) mediated esterification in anhydrous methanol [2]. This approach is favored by drug development professionals for its high yield and self-protecting mechanism:

-

In situ HCl Generation: SOCl2 reacts rapidly with methanol to generate anhydrous HCl and SO2 gas. The anhydrous HCl immediately protonates the aromatic amine, forming an ammonium hydrochloride salt. This effectively masks the amine's nucleophilicity, preventing unwanted side reactions such as self-amidation or oxidation.

-

Irreversible Activation: SOCl2 converts the carboxylic acid groups into highly reactive acyl chlorides in situ.

-

Equilibrium Bypass: The acyl chlorides undergo rapid, irreversible nucleophilic attack by methanol. Because the byproducts (SO2 and HCl) are gaseous, the reaction is driven to absolute completion without the thermodynamic limitations of water production.

Fig 1: Mechanistic pathway of SOCl2-mediated esterification and amine protection.

Materials and Reagents

| Reagent / Material | Equivalents | Amount | Role in Synthesis |

| 3-amino-1,4-benzenedicarboxylic acid | 1.0 eq | 10.0 g (55.2 mmol) | Starting Material / Substrate |

| Thionyl Chloride (SOCl2) | 4.0 eq | 16.0 mL (220.8 mmol) | Activating Agent / HCl Source |

| Anhydrous Methanol (MeOH) | Solvent / Excess | 100 mL | Solvent and Nucleophile |

| Ethyl Acetate (EtOAc) | Extraction | 200 mL | Organic Extraction Solvent |

| Sat. Aqueous NaHCO3 | Neutralization | As needed (~100 mL) | Neutralizes HCl to free the amine |

| Anhydrous Na2SO4 | Drying | ~10 g | Removes residual water |

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , meaning specific physical observations are embedded within the steps to confirm the reaction is proceeding correctly.

Phase 1: Reaction Setup & Activation

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with inert gas (N2 or Ar).

-

Suspension: Add 10.0 g of 3-amino-1,4-benzenedicarboxylic acid and 100 mL of anhydrous methanol to the flask. The starting material will remain largely insoluble, forming a cloudy suspension.

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

-

Activation (Self-Validating Step): Slowly add 16.0 mL of thionyl chloride dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Causality & Observation: This step is highly exothermic. Vigorous gas evolution (SO2 and HCl) will be observed. This visual cue confirms the in situ generation of the activating reagents.

-

Phase 2: Reflux & Conversion

-

Heating: Once the addition is complete and gas evolution subsides, remove the ice bath. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (65 °C) for 12–16 hours[2].

-

Monitoring (Self-Validating Step): As the reaction progresses, the initial cloudy suspension will gradually transition into a clear, yellow-to-brown solution. This phase change indicates the successful conversion of the insoluble zwitterionic starting material into the highly soluble hydrochloride salt of the dimethyl ester.

-

Completion: Confirm reaction completion via TLC (Eluent: Hexane/EtOAc 1:1). The product spot will run significantly higher (less polar) than the baseline starting material.

Phase 3: Work-up & Isolation

-

Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methanol and residual SOCl2.

-

Partitioning: Dissolve the resulting crude hydrochloride salt residue in 100 mL of Ethyl Acetate (EtOAc) and add 50 mL of deionized water.

-

Neutralization (Self-Validating Step): Carefully neutralize the highly acidic aqueous layer by slowly adding saturated aqueous NaHCO3 until the pH reaches ~8.

-

Causality & Observation: Vigorous CO2 evolution will occur. The cessation of bubbling indicates the aqueous phase is neutralized, ensuring the amine is deprotonated and the target product will partition entirely into the organic layer.

-

-

Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with an additional 2 x 50 mL of EtOAc.

-

Purification: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product can be recrystallized from 95% ethanol to yield a pure yellow crystalline solid[2].

Fig 2: Step-by-step experimental workflow for the synthesis of dimethyl 2-aminoterephthalate.

Analytical Characterization

The isolated product should be verified against the following standard analytical parameters[4]:

| Parameter | Expected Value | Diagnostic Significance |

| Appearance | Yellow crystalline solid | Indicates high purity (impurities often appear as dark brown oils). |

| Melting Point | 130–132 °C | Confirms crystalline integrity and absence of residual solvent. |

| 1H NMR (Aromatic) | δ 7.80 (d, 1H, J=8.8 Hz), 7.45 (s, 1H), 7.05 (d, 1H, J=8.8 Hz) | Confirms the 1,2,4-substitution pattern of the aromatic ring. |

| 1H NMR (Aliphatic) | δ 3.84 (s, 3H), 3.82 (s, 3H) | Confirms the successful addition of two distinct methyl ester groups. |

| 1H NMR (Amine) | δ 6.87 (br s, 2H) | Confirms the amine group remains intact and was not oxidized or acylated. |

(Note: NMR spectra recorded in d6-DMSO at 400 MHz)

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action / Prevention |

| Incomplete conversion (TLC) | Insufficient SOCl2 or wet methanol consumed the activating agent. | Ensure methanol is strictly anhydrous. Add 0.5 eq additional SOCl2 and reflux for an additional 2 hours. |

| Dark brown/black reaction mixture | Oxidation of the free amine due to poor cooling during SOCl2 addition. | Maintain strict temperature control (0–5 °C) during the highly exothermic activation step. |

| Product loss during extraction | Amine remains protonated (water-soluble) due to insufficient neutralization. | Ensure the aqueous phase is strictly adjusted to pH 8 before EtOAc extraction; test with pH paper. |

| Amide byproduct formation | Reaction of the free amine with the acyl chloride intermediate. | Prevented by the in situ HCl; ensure sufficient SOCl2 (≥3.0 eq) is used to maintain highly acidic conditions. |

References[5] Title: CN104072403A - Method for preparing compound UNC1215 - Google Patents

Source: google.com URL: 4[1] Title: A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization Source: preprints.org URL: 1 Title: Chemistry of terephthalate derivatives: a review Source: cu.edu.eg URL: Link[2] Title: US10150755B2 - ASK1 inhibitor compounds and uses thereof Source: google.com URL: 2[3] Title: WO2019170543A1 - Identification and use of erk5 inhibitors Source: google.com URL: 3

Sources

- 1. A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization[v1] | Preprints.org [preprints.org]

- 2. US10150755B2 - ASK1 inhibitor compounds and uses thereof - Google Patents [patents.google.com]

- 3. WO2019170543A1 - Identification and use of erk5 inhibitors - Google Patents [patents.google.com]

- 4. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

Application Note: Selective Reduction of 3-Amino-4-(ethoxycarbonyl)benzoic Acid

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Executive Summary

In modern drug discovery, highly functionalized anthranilic acid derivatives such as 3-amino-4-(ethoxycarbonyl)benzoic acid are critical building blocks for the synthesis of complex pharmacophores, including benzimidazoles and quinazolines. A frequent synthetic hurdle is the selective reduction of the carboxylic acid moiety to a primary alcohol—yielding ethyl 2-amino-4-(hydroxymethyl)benzoate—without compromising the ester or causing unwanted side reactions with the free primary amine.

This application note details the mechanistic rationale, reagent selection, and a field-proven, self-validating protocol for achieving this chemoselective transformation using Borane-Dimethylsulfide (BH₃·SMe₂).

Mechanistic Rationale: The Chemoselectivity of Borane

The selection of a reducing agent is dictated by the precise electronic nature of the substrate's three functional groups: an ester (-COOEt), a carboxylic acid (-COOH), and an amine (-NH₂).

Why Borane over Lithium Aluminum Hydride (LiAlH₄)?

Standard complex hydride reagents like LiAlH₄ are highly nucleophilic and will indiscriminately reduce both the carboxylic acid and the ester . In contrast, borane (BH₃) is an electrophilic reducing agent. It reacts exceptionally fast with the acidic proton of the carboxylic acid to evolve hydrogen gas and form a triacyloxyborane intermediate. The electron-deficient boron then coordinates with the carbonyl oxygen, facilitating a rapid intramolecular hydride transfer . Because esters lack an acidic proton and are weaker Lewis bases, they remain completely inert to BH₃ under standard conditions .

Causality of Stoichiometry: The Amine "Sink"

The presence of the C3-amino group introduces a critical stoichiometric variable. Amines are strong Lewis bases that rapidly coordinate with the Lewis acidic BH₃ to form a stable amine-borane adduct (Ar-NH₂·BH₃). If only 1–2 equivalents of BH₃ are used, the reaction will stall because the amine acts as a "borane sink." Therefore, a minimum of 3.0 to 3.5 equivalents of BH₃ is required:

-

1.0 eq for the initial acid-base reaction with -COOH (evolving H₂).

-

1.0 eq for the reduction of the activated carbonyl to the alcohol.

-

1.0+ eq consumed by Lewis acid-base complexation with the -NH₂ group.

Fig 1. Chemoselective logic and stoichiometric requirements for BH₃ interaction with substrate functional groups.

Reagent Selection and Quantitative Comparison

For scale-up and process chemistry, Borane-Dimethylsulfide (BMS) is strongly preferred over Borane-THF. BMS is available at a much higher concentration (10 M vs. 1 M), exhibits superior thermal stability, and allows for a more concentrated reaction mixture, which accelerates the reduction .

Table 1: Quantitative Comparison of Reducing Agents for 3-Amino-4-(ethoxycarbonyl)benzoic acid

| Reducing Agent | Selectivity (-COOH vs. -COOEt) | Interaction with -NH₂ | Process Suitability |

| LiAlH₄ | Poor (Reduces both to alcohols) | Forms aluminate complex | Unsuitable (Loss of ester functionality) |

| NaBH₄ | Poor (Reduces neither without activation) | Unreactive | Unsuitable (No reaction occurs) |

| BH₃·THF (1 M) | Excellent (Reduces -COOH selectively) | Forms stable Ar-NH₂·BH₃ adduct | Good (Requires large solvent volumes) |

| BH₃·SMe₂ (10 M) | Excellent (Reduces -COOH selectively) | Forms stable Ar-NH₂·BH₃ adduct | Optimal (High concentration, scalable) |

Experimental Protocol: Borane-Dimethylsulfide (BMS) Mediated Reduction

This protocol outlines a self-validating system where the cessation of gas evolution and TLC monitoring provide real-time feedback on reaction progress.

Materials

-

Substrate: 3-Amino-4-(ethoxycarbonyl)benzoic acid (1.0 equiv, e.g., 10 mmol)

-

Reagent: Borane-Dimethylsulfide complex (BH₃·SMe₂, 10 M) (3.5 equiv, 35 mmol)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (10 Volumes)

-

Quench/Decomplexation: Methanol (MeOH)

Step-by-Step Methodology

Step 1: Preparation and Initiation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Dissolve 3-amino-4-(ethoxycarbonyl)benzoic acid (1.0 equiv) in anhydrous THF (10 vol) under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Reagent Addition 4. Add BH₃·SMe₂ (3.5 equiv) dropwise via syringe over 15–30 minutes.

-

Causality Check: Vigorous effervescence (H₂ gas) will occur immediately as the borane reacts with the carboxylic acid proton. The dropwise addition controls the exotherm and ensures safe gas evolution.

Step 3: Reduction 5. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 6. Stir for 6–8 hours. Self-Validation: Monitor by TLC (e.g., 50% EtOAc/Hexanes). If the starting material persists, gently heat the mixture to 40 °C until conversion is complete.

Step 4: Quench and Decomplexation (Critical Phase) 7. Cool the reaction mixture back to 0 °C. 8. Carefully add Methanol dropwise until effervescence ceases to quench unreacted BH₃. 9. Decomplexation: The product currently exists as an inert amine-borane complex and a borate ester. To break the robust B-N bond, add an additional 5-10 equivalents of Methanol and heat the mixture to reflux for 2 hours. (Methanolysis is specifically chosen over acidic hydrolysis to prevent unwanted cleavage of the ethyl ester).

Step 5: Isolation 10. Concentrate the reaction mixture under reduced pressure to remove THF, methanol, and volatile trimethyl borate (B(OMe)₃). 11. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. 12. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl 2-amino-4-(hydroxymethyl)benzoate. Purify via flash chromatography if necessary.

Fig 2. Step-by-step workflow for the selective reduction and decomplexation of the target molecule.

References

Application Note: Orthogonal Cross-Coupling Strategies for 3-Amino-4-(ethoxycarbonyl)benzoic Acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Substrate Profiling

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS: 218590-81-9) is a highly valuable, trifunctional anthranilic acid derivative. It possesses three distinct reactive handles:

-

C3-Primary Amine: A nucleophilic center for C–N bond formation.

-

C4-Ethyl Ester: An electron-withdrawing protecting/directing group.

-

C1-Carboxylic Acid: A handle for redox-neutral C–C bond formation.

The Causality of Reactivity: The strategic value of this compound lies in its orthogonal reactivity. However, the presence of the C4-ethoxycarbonyl group directly ortho to the C3-amine significantly reduces the amine's nucleophilicity via resonance and inductive electron withdrawal. Consequently, traditional nucleophilic aromatic substitution (SNAr) or standard reductive aminations often fail or require harsh conditions. To overcome this, transition-metal-catalyzed cross-coupling is required. Furthermore, the C1-carboxylic acid allows for [1], providing a traceless directing group approach to synthesize biaryl scaffolds without the need for pre-formed organometallic reagents (like boronic acids in Suzuki couplings).

Orthogonal functionalization pathways for 3-Amino-4-(ethoxycarbonyl)benzoic acid.

Protocol A: Buchwald-Hartwig N-Arylation

Mechanistic Insights & Experimental Choices

The [2] of deactivated primary amines (such as anthranilic esters) requires precise tuning of the palladium-ligand complex.

-

Ligand Selection: We utilize Xantphos , a bidentate phosphine ligand with a large bite angle (111°). This wide bite angle accelerates the challenging reductive elimination step of the catalytic cycle, which is often the rate-limiting step when coupling electron-deficient amines [3].

-

Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) will rapidly saponify the C4-ethyl ester. Therefore, Cesium Carbonate (Cs₂CO₃) is selected. It is mild enough to leave the ester intact but basic enough to deprotonate the Pd-bound amine intermediate. Note: Because the substrate contains a free C1-carboxylic acid, an extra equivalent of base is required to form the carboxylate salt in situ.

Quantitative Data: Ligand & Base Optimization

Table 1: Optimization of Buchwald-Hartwig conditions for 3-Amino-4-(ethoxycarbonyl)benzoic acid with 4-bromotoluene.

| Catalyst System | Ligand | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃ (5 mol%) | BINAP (10 mol%) | Cs₂CO₃ (2.5) | Toluene | 100 | 42% |

| Pd₂(dba)₃ (5 mol%) | BrettPhos (10 mol%) | K₃PO₄ (2.5) | Dioxane | 100 | 68% |

| Pd₂(dba)₃ (5 mol%) | Xantphos (10 mol%) | NaOtBu (2.5) | Toluene | 100 | <10% (Hydrolysis) |

| Pd₂(dba)₃ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ (2.5) | Toluene | 100 | 89% |

Step-by-Step Methodology

-

Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry argon.

-

Reagent Loading: Charge the tube with 3-Amino-4-(ethoxycarbonyl)benzoic acid (1.0 mmol, 209.2 mg), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 45.8 mg), Xantphos (0.10 mmol, 57.8 mg), and finely powdered, anhydrous Cs₂CO₃ (2.5 mmol, 814.5 mg).

-

Degassing: Evacuate the Schlenk tube and backfill with argon (repeat 3 times).

-

Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe. Seal the tube.

-

Reaction: Heat the mixture in a pre-warmed oil bath at 100 °C for 16 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the palladium and inorganic salts.

-

Acidification & Extraction: Wash the filtrate with 1M HCl (to protonate the carboxylate back to the free acid), extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Redox-Neutral Decarboxylative Cross-Coupling

Mechanistic Insights & Experimental Choices

The C1-carboxylic acid can be leveraged to form biaryl linkages via [4]. This protocol utilizes a synergistic Pd/Cu bimetallic system originally pioneered by Gooßen et al. [5].

-

The Copper Cycle: Cu₂O or CuI inserts into the carboxylate, promoting the extrusion of CO₂ gas to generate a highly reactive aryl-copper intermediate.

-

The Palladium Cycle: Pd(OAc)₂ undergoes oxidative addition into the aryl halide.

-

Intersection: The two cycles intersect via transmetalation, transferring the aryl group from copper to palladium, followed by reductive elimination to forge the new C–C bond.

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Step-by-Step Methodology

Note: The free C3-amine is generally tolerated in this reaction, but transient coordination to Cu may require slightly elevated catalyst loadings.

-

Preparation: In a nitrogen-filled glovebox, charge a pressure-resistant reaction vial with 3-Amino-4-(ethoxycarbonyl)benzoic acid (1.0 mmol, 209.2 mg).

-